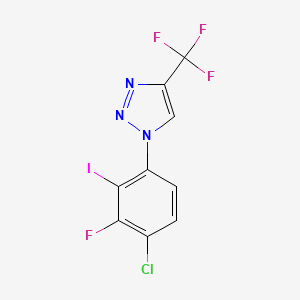

1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole

Beschreibung

1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole is a halogen-rich triazole derivative characterized by a phenyl ring substituted with chlorine (Cl), fluorine (F), and iodine (I) at positions 4, 3, and 2, respectively, and a trifluoromethyl (-CF₃) group at the 4-position of the triazole ring. This compound’s structural complexity arises from the combination of three halogens and a trifluoromethyl group, which likely influence its electronic properties, molecular conformation, and intermolecular interactions.

The iodine substituent distinguishes this compound from similar triazoles, as iodine’s larger atomic radius and polarizability may enhance van der Waals interactions or alter crystal packing compared to lighter halogens like Cl or Br . The trifluoromethyl group is a common bioisostere known to improve metabolic stability and lipophilicity, making such compounds candidates for drug discovery .

Eigenschaften

IUPAC Name |

1-(4-chloro-3-fluoro-2-iodophenyl)-4-(trifluoromethyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF4IN3/c10-4-1-2-5(8(15)7(4)11)18-3-6(16-17-18)9(12,13)14/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUYHWMOTBVGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N2C=C(N=N2)C(F)(F)F)I)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole typically involves multi-step organic reactions. One common approach starts with the preparation of the substituted phenyl ring, followed by the formation of the triazole ring.

-

Substituted Phenyl Ring Preparation:

Starting Material: 4-Chloro-3-fluoro-2-iodoaniline.

Reaction: Halogenation and nitration reactions to introduce the chloro, fluoro, and iodo groups.

Conditions: Typically carried out in the presence of halogenating agents like N-chlorosuccinimide (NCS) and fluorinating agents under controlled temperatures.

-

Triazole Ring Formation:

Starting Material: The substituted phenyl ring.

Reaction: Cyclization reaction with trifluoromethyl azide.

Conditions: Often performed under reflux conditions in an inert atmosphere to ensure the stability of the azide and the formation of the triazole ring.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (Cl, F, I) on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique electronic and steric properties.

Material Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It serves as a tool compound in biochemical assays to study enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group and halogen substituents can enhance binding affinity and selectivity through hydrophobic interactions and halogen bonding.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

Several structurally related triazole derivatives are documented in the evidence, enabling a comparative analysis:

*Estimated based on analogous structures.

Key Comparative Insights

Halogen Effects: The target compound’s iodine substituent (vs. Cl/Br in analogues like 4 and 5) may increase molecular polarizability and alter crystal packing. For example, highlights that Cl → Br substitution in isostructural compounds necessitates minor lattice adjustments due to steric and electronic differences . Fluorine’s electronegativity (present in the target and analogues like 4 and 9) likely enhances metabolic stability and influences dipole moments .

For instance, mubritinib’s -CF₃ group enhances kinase inhibition .

Biological Activity :

- While the target compound’s activity is unspecified, structurally similar compounds exhibit antimicrobial, pesticidal, or kinase-inhibiting properties. For example, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)...)thiazole derivatives show antimicrobial activity , and fluconazole-based triazoles (e.g., ) are potent antifungals.

Synthetic Challenges :

- The iodine substituent may complicate synthesis due to its lower reactivity in cross-coupling reactions compared to Cl or Br. However, copper-mediated 1,3-dipolar cycloaddition (used for triazoles in ) could remain viable.

Biologische Aktivität

The compound 1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole is a member of the triazole family, which has gained attention due to its diverse biological activities. This article examines its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with a trifluoromethyl group and halogenated phenyl moieties. Its chemical structure can be represented as follows:

This structural configuration contributes to its unique physicochemical properties, influencing its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. Specifically, compounds similar to 1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole have shown significant activity against various bacterial strains. For instance, a study reported that triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .

Antifungal Properties

Triazoles are well-known for their antifungal activity. The compound has been evaluated for its efficacy against fungal pathogens such as Candida albicans and Aspergillus niger. In vitro assays demonstrated that the compound inhibited fungal growth with IC50 values comparable to established antifungal agents .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been explored in various contexts. A related study indicated that certain triazole compounds exhibited significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models . The compound's structure suggests potential for similar activity.

Cytotoxicity and Cancer Research

Emerging research has focused on the cytotoxic effects of triazole derivatives on cancer cell lines. For example, studies have shown that compounds with similar structures induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function . The compound's fluorinated groups may enhance its potency by increasing lipophilicity and cellular uptake.

The mechanism by which 1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole exerts its biological effects is likely multifaceted. It may involve:

- Enzyme Inhibition : Targeting specific enzymes involved in pathogen metabolism or inflammatory pathways.

- Cell Membrane Interaction : Altering membrane permeability due to its lipophilic nature.

- Reactive Species Generation : Inducing oxidative stress within cells, particularly in cancerous tissues.

Data Table: Biological Activities of Triazole Derivatives

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of triazole derivatives were synthesized and evaluated for their antimicrobial properties. Among them, 1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole demonstrated superior activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the cytotoxic effects of fluorinated triazoles on various cancer cell lines revealed that the compound induced significant apoptosis through ROS-mediated pathways. The study provided evidence that exposure to the compound resulted in increased levels of apoptotic markers such as caspase activation and PARP cleavage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chloro-3-fluoro-2-iodo-phenyl)-4-(trifluoromethyl)triazole, and what key reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, triazole derivatives are often prepared by reacting substituted benzaldehydes with aminotriazoles under reflux in ethanol with glacial acetic acid as a catalyst. Reaction time (4–6 hours), solvent polarity, and stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to triazole precursor) critically affect yield .

- Validation : Purification via column chromatography or recrystallization is recommended, as residual solvents or unreacted precursors may skew analytical results (e.g., NMR or LC-MS) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- X-ray crystallography : Use SHELXL for structure refinement. Single-crystal data (e.g., space group P1̄, R factor < 0.05) confirm stereochemistry and bond lengths .

- NMR : - and -NMR in deuterated DMSO or CDCl resolve aromatic protons (δ 7.2–8.5 ppm) and CF groups (δ 120–125 ppm for -NMR) .

- FT-IR : Key peaks include C-I stretches (~500 cm), triazole ring vibrations (~1500 cm), and CF stretches (~1100–1200 cm) .

Q. How does the compound's solubility vary across solvents, and what implications does this have for experimental design?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (ethanol, methanol), and chlorinated solvents (DCM). Limited solubility in water (<0.1 mg/mL) necessitates DMSO stock solutions for biological assays. Solubility parameters (Hansen solubility) correlate with solvent polarity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound's electronic properties and nonlinear optical (NLO) behavior?

- Methodology : Perform PCM-DFT calculations (B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and hyperpolarizability (β). Solvent effects (e.g., dielectric constant of ethanol vs. chloroform) significantly modulate NLO properties .

- Data Interpretation : Compare computed UV-Vis spectra with experimental data (λ ~270–300 nm) to validate charge-transfer transitions involving the triazole and halogenated aryl groups .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

- Dose-response assays : Test across a wide concentration range (nM–μM) to distinguish specific inhibition from nonspecific toxicity.

- Structural analogs : Compare activity of derivatives (e.g., replacing iodine with bromine) to identify pharmacophore requirements .

- Off-target profiling : Use kinase/GPCR panels to rule out nonspecific binding .

Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Use Pd(PPh) or XPhos Pd G3 catalysts in THF/HO. Iodine’s leaving-group ability enhances reactivity compared to chloro/fluoro analogs. Monitor regioselectivity via LC-MS and -NMR to track trifluoromethyl retention .

Q. What metabolic pathways are implicated in the compound's degradation, and how can stability be improved?

- Methodology :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via HPLC-HRMS. Common pathways include oxidative dehalogenation (I→OH) and triazole ring oxidation .

- Stabilization : Introduce electron-withdrawing groups (e.g., nitro) or encapsulate in cyclodextrins to reduce metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.